molecular formula C9H6F5IO B8130130 1-(2,2-Difluoroethoxy)-2-iodo-4-trifluoromethylbenzene

1-(2,2-Difluoroethoxy)-2-iodo-4-trifluoromethylbenzene

Cat. No.: B8130130
M. Wt: 352.04 g/mol
InChI Key: ODHWHVKDFKJYES-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethoxy)-2-iodo-4-trifluoromethylbenzene is a complex organic compound characterized by the presence of difluoroethoxy, iodo, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluoroethoxy)-2-iodo-4-trifluoromethylbenzene typically involves multiple steps, starting with the preparation of the difluoroethoxy group. One common method involves the reaction of 2,2-difluoroethanol with a suitable halogenating agent to form 2,2-difluoroethoxy halide. This intermediate is then reacted with a benzene derivative containing iodo and trifluoromethyl groups under specific conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is common in industrial settings to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethoxy)-2-iodo-4-trifluoromethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups replacing the iodo group, while oxidation and reduction reactions may result in changes to the difluoroethoxy or trifluoromethyl groups .

Scientific Research Applications

1-(2,2-Difluoroethoxy)-2-iodo-4-trifluoromethylbenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethoxy)-2-iodo-4-trifluoromethylbenzene involves its interaction with specific molecular targets and pathways. The difluoroethoxy and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

  • 1-(2,2-Difluoroethoxy)-4-iodo-2-trifluoromethylbenzene
  • 1-(2,2-Difluoroethoxy)-2-bromo-4-trifluoromethylbenzene
  • 1-(2,2-Difluoroethoxy)-2-iodo-4-chloromethylbenzene

Uniqueness: 1-(2,2-Difluoroethoxy)-2-iodo-4-trifluoromethylbenzene is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. The presence of both difluoroethoxy and trifluoromethyl groups enhances its stability and reactivity compared to similar compounds .

Properties

IUPAC Name

1-(2,2-difluoroethoxy)-2-iodo-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F5IO/c10-8(11)4-16-7-2-1-5(3-6(7)15)9(12,13)14/h1-3,8H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHWHVKDFKJYES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)I)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F5IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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